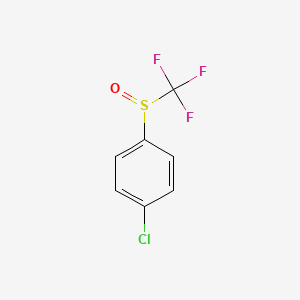

4-(Trifluoromethylsulfinyl)chlorobenzene

Description

Contextual Significance within Organofluorine Chemistry and Chlorinated Aromatic Compounds

Organofluorine chemistry has become a cornerstone of modern chemical research, with the introduction of fluorine-containing groups into organic molecules leading to profound alterations in their physical, chemical, and biological properties. rsc.orgnih.gov The trifluoromethylsulfinyl group (-SOCF3) is a particularly noteworthy functional group due to its strong electron-withdrawing nature and high lipophilicity. rsc.org These characteristics can significantly influence a molecule's reactivity, stability, and interactions with biological systems. rsc.orgnih.gov

The presence of the chlorine atom on the aromatic ring further modulates the electronic properties of 4-(Trifluoromethylsulfinyl)chlorobenzene. Chlorinated aromatic compounds are a well-established class of molecules with a long history of application in various industrial and pharmaceutical contexts. The combination of the trifluoromethylsulfinyl group and the chloro-substituent on the benzene (B151609) ring creates a unique electronic and steric environment, making this compound a valuable building block and a subject of study in its own right.

The synthesis of aryl trifluoromethyl sulfoxides, such as this compound, has been an area of active research. One effective method involves a one-pot synthesis through the trifluoromethylthiolation of arenes followed by selective oxidation. For instance, the use of p-ClPhNHSCF3 as a trifluoromethylthiolating agent, followed by oxidation with hydrogen peroxide in trifluoroacetic acid, has been shown to produce aryl trifluoromethyl sulfoxides in high yields. rsc.org This method offers a practical route to access these valuable compounds for further investigation and application. rsc.org

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 708-66-7 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C7H4ClF3OS | chemicalbook.com |

| Molecular Weight | 228.62 g/mol | chemicalbook.com |

| Boiling Point | 80-81 °C at 12 mmHg | chemicalbook.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

Interdisciplinary Relevance in Contemporary Chemical Science

The unique properties of this compound have positioned it as a compound of interest across multiple scientific disciplines. Its potential applications stem from the combined influence of its functional groups, which can be leveraged to design novel molecules with tailored characteristics.

Role in Medicinal Chemistry and Agrochemical Development

The trifluoromethylsulfinyl group is a key pharmacophore in a number of biologically active compounds. nih.gov Its strong electron-withdrawing properties and high lipophilicity can enhance the metabolic stability and membrane permeability of drug candidates. nih.govmdpi.com The introduction of this group can be a strategic approach to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential pharmaceuticals. nih.gov

While direct therapeutic applications of this compound itself are not documented, it serves as a crucial building block for the synthesis of more complex, biologically active molecules. For example, the related trifluoromethylsulfinyl-containing aromatic structures are found in various agrochemicals and pharmaceuticals. nih.gov The well-known insecticide Fipronil (B1672679), for instance, contains a trifluoromethylsulfinyl group attached to a pyrazole (B372694) ring, highlighting the importance of this functional group in the agrochemical industry. nih.gov The development of synthetic methods for aryl trifluoromethyl sulfoxides is therefore of significant interest for the discovery of new bioactive compounds. rsc.orgresearchgate.net

Furthermore, the development of radiolabeled compounds for positron emission tomography (PET) is a significant area of medicinal chemistry. A general method for the radiosynthesis of 18F-labeled aryl trifluoromethyl sulfoxides has been developed, which could be applied to derivatives of this compound. d-nb.inforesearchgate.net This technique allows for the non-invasive imaging and study of biological processes, and the availability of such radiolabeled tracers is crucial for drug discovery and development. d-nb.info

Contributions to Materials Science and Catalysis

The strong electron-withdrawing nature of the trifluoromethylsulfinyl group suggests potential applications for this compound in the field of materials science. The incorporation of such a group can influence the electronic properties of organic materials, potentially leading to the development of new semiconductors, polymers, or liquid crystals with unique characteristics. Organofluorine compounds, in general, are known to have applications in the development of new materials. rsc.org

In the realm of catalysis, while specific catalytic applications of this compound are not widely reported, the structural motifs present in the molecule are relevant. The development of catalysts for fluorination and trifluoromethylation reactions is an active area of research. researchgate.net Compounds containing trifluoromethyl groups are often used as ligands in transition metal catalysis to tune the electronic properties of the metal center and influence the outcome of catalytic reactions. The synthesis and reactivity of compounds like this compound contribute to the fundamental understanding needed to design more efficient and selective catalysts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380669 | |

| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-66-7 | |

| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethylsulfinyl Chlorobenzene and Analogues

Direct Trifluoromethylsulfinylation Approaches

Direct methods offer an efficient pathway to aryl trifluoromethyl sulfoxides by forming the C–S(O) bond directly on the aromatic ring. These strategies typically employ electrophilic trifluoromethylsulfinylating reagents.

Utilization of Trifluoromethanesulfinyl Chloride Reagents for Aryl Sulfoxide (B87167) Formation

Trifluoromethanesulfinyl chloride (CF₃SOCl) serves as a key reagent for the electrophilic trifluoromethylsulfinylation of arenes. This process generally requires the activation of the aromatic substrate, typically with electron-donating groups, and is often promoted by a Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid enhances the electrophilicity of the CF₃SOCl reagent.

Research has demonstrated the trifluoromethylsulfinylation of activated arenes with CF₃SOCl under mild, solvent-free conditions, yielding a range of aryl trifluoromethyl sulfoxides in moderate to high yields. For instance, the reaction of electron-rich arenes with CF₃SOCl in the presence of Lewis acids like tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) has been successful. However, this method is challenging for electron-deficient arenes, such as chlorobenzene (B131634), due to the deactivating nature of the halogen substituent which makes the aromatic ring less susceptible to electrophilic attack. The protocol has been successfully extended to the trifluoromethylsulfinylation of more nucleophilic heterocycles like indoles, which can proceed even without an additive.

Table 1: Lewis Acid Promoted Trifluoromethylsulfinylation of Activated Arenes with CF₃SOCl

| Arene Substrate | Lewis Acid | Yield (%) |

| Anisole | SnCl₄ | 75 |

| 1,3-Dimethoxybenzene | SnCl₄ | 82 |

| N,N-Dimethylaniline | FeCl₃ | 65 |

| Mesitylene | SnCl₄ | 70 |

This table illustrates the effectiveness of the method for electron-rich aromatic compounds.

Catalytic Trifluoromethylsulfinylation Strategies

While direct catalytic trifluoromethylsulfinylation of aryl halides remains a developing area, catalytic strategies to form the aryl-sulfoxide bond have been established. One notable approach is the palladium-catalyzed arylation of sulfenate anions. Although this is not a direct installation of a CF₃SO group, it represents a powerful catalytic method to construct the core structure of aryl trifluoromethyl sulfoxides from sulfenate precursors.

In this methodology, a sulfenate anion (RSO⁻), which can be generated in situ from precursors like β-sulfinyl esters, acts as the nucleophile in a palladium-catalyzed cross-coupling reaction with an aryl halide. This reaction provides a versatile and efficient route to diaryl and alkyl-aryl sulfoxides under relatively mild conditions. The development of a pseudo-domino process involving an initial sulfinylation followed by a Mizoroki-Heck coupling demonstrates the versatility of the palladium catalyst in facilitating multiple transformations in a single pot. While broadly applicable to sulfoxide synthesis, the specific application to generate 4-(trifluoromethylsulfinyl)chlorobenzene would depend on the availability of a suitable trifluoromethanesulfenate precursor.

Indirect Synthetic Routes via Oxidation of Sulfides

Indirect methods are a common and reliable way to synthesize aryl trifluoromethyl sulfoxides. These two-step processes involve the initial synthesis of an aryl trifluoromethyl sulfide (B99878), followed by a selective oxidation of the sulfur atom.

Selective Oxidation Protocols for Trifluoromethyl Sulfides

The selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides is a critical transformation. The primary challenge is to prevent over-oxidation to the sulfone (–SO₂CF₃). A highly effective and selective method involves using hydrogen peroxide (H₂O₂) as the oxidant in trifluoroacetic acid (TFA) as the solvent.

Trifluoroacetic acid plays a dual role: it acts as a solvent and as an activator for the oxidant. It is believed to form trifluoroperacetic acid (TFPAA) in situ, a powerful oxidant, while also deactivating the resulting sulfoxide towards further oxidation, thus enhancing selectivity. This method has been successfully applied to a wide range of aryl trifluoromethyl sulfides, including those with both electron-donating and electron-withdrawing groups, consistently affording high yields of the desired sulfoxides.

Table 2: Selective Oxidation of Aryl Trifluoromethyl Sulfides to Sulfoxides

| Aryl Sulfide Substrate | Oxidant System | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 0 | 3 | 98 |

| 4-Chlorophenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 0 | 2.5 | 99 |

| 4-Nitrophenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 0 | 3 | 96 |

| 4-Methoxyphenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 0 | 3 | 97 |

This table highlights the efficiency and selectivity of the H₂O₂/TFA system for converting trifluoromethyl sulfides to sulfoxides.

One-Pot Trifluoromethylthiolation and Subsequent Oxidation Processes

To improve efficiency and reduce the need for isolating intermediates, one-pot procedures combining trifluoromethylthiolation of arenes with subsequent oxidation have been developed. This approach allows for the direct conversion of an aromatic starting material into an aryl trifluoromethyl sulfoxide in a single reaction vessel.

Advanced Approaches in Chiral Sulfoxide Synthesis

The sulfur atom in a sulfoxide is a stereocenter, and the synthesis of enantiomerically pure sulfoxides is of great interest, particularly for pharmaceutical applications. Advanced synthetic approaches focus on controlling this stereochemistry.

The asymmetric synthesis of chiral aryl trifluoromethyl sulfoxides is primarily achieved through two main strategies: the diastereoselective functionalization using chiral auxiliaries and the catalytic enantioselective oxidation of prochiral sulfides. The classic Andersen synthesis, which involves the reaction of a nucleophile (like a Grignard reagent) with a diastereomerically pure sulfinate ester derived from a chiral alcohol such as (-)-menthol, is a foundational method in this area.

More modern approaches focus on catalytic asymmetric oxidation. This involves oxidizing the prochiral 4-chloro(trifluoromethyl)thiobenzene with a stoichiometric or catalytic amount of a chiral oxidant. Modified Kagan-Sharpless oxidation conditions have proven effective. These systems often employ a titanium isopropoxide catalyst in the presence of a chiral ligand, such as diethyl tartrate or a BINOL derivative, and an oxidant like tert-butyl hydroperoxide (TBHP). The chiral complex directs the oxygen atom transfer to one face of the sulfur atom, resulting in an excess of one sulfoxide enantiomer. The choice of chiral ligand, oxidant, and reaction conditions is crucial for achieving high enantioselectivity (ee).

Table 3: Key Strategies for Chiral Aryl Sulfoxide Synthesis

| Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Diastereoselective reaction of a sulfinate ester derived from a chiral alcohol. | (-)-Menthol, organometallic reagents. |

| Catalytic Asymmetric Oxidation | Enantioselective oxidation of a prochiral sulfide using a chiral catalyst. | Ti(O-i-Pr)₄, chiral diols (e.g., BINOL derivatives), hydroperoxide oxidants (e.g., TBHP). |

| Palladium-Catalyzed Arylation | Asymmetric cross-coupling of sulfenate anions with aryl halides. | Palladium catalysts with chiral phosphine (B1218219) ligands. |

Synthetic Challenges and Optimization in Fluoroalkylsulfoxide Preparation

The synthesis of fluoroalkylsulfoxides, such as this compound, presents a unique set of challenges primarily centered on the controlled and selective introduction of the trifluoromethylsulfinyl group onto an aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the sulfur center, making the synthesis non-trivial. rsc.org Key difficulties include achieving selective oxidation of the corresponding trifluoromethyl sulfide and preventing the often-facile over-oxidation to the sulfone. rsc.orgnih.gov Consequently, considerable research has focused on the optimization of reaction conditions and the development of novel reagents to overcome these hurdles.

A primary challenge lies in the selective oxidation of aryl trifluoromethyl sulfides. rsc.org Many common oxidizing agents are too harsh, leading to the formation of the corresponding trifluoromethyl sulfone as an undesirable byproduct. rsc.orgnih.gov The trifluoromethyl group's electron-withdrawing properties can deactivate the sulfide towards oxidation, but once the sulfoxide is formed, it can be susceptible to further oxidation. rsc.org

To address the issue of over-oxidation, significant efforts have been directed towards the optimization of the oxidation step. One successful strategy involves the use of hydrogen peroxide (H₂O₂) as a "green" and cost-effective oxidant. nih.govnih.gov However, H₂O₂ often requires activation to be effective for the oxidation of less reactive trifluoromethyl sulfides. rsc.org Trifluoroacetic acid (TFA) has emerged as a particularly effective solvent and activator in this context. rsc.orgnih.govrsc.org TFA enhances the electrophilicity of H₂O₂, facilitating the selective oxidation of the sulfide to the sulfoxide while simultaneously deactivating the sulfoxide product towards further oxidation, thus minimizing sulfone formation. rsc.orgresearchgate.netrsc.org

The table below illustrates the optimization of the oxidation of phenyl trifluoromethyl sulfide to its corresponding sulfoxide using H₂O₂ with various activators.

| Entry | Activator (mol%) | Conversion (%) | Product Selectivity (Sulfoxide:Sulfone) |

| 1 | HCl | 100 | 99:1 |

| 2 | H₂SO₄ | 100 | 99:1 |

| 3 | TfOH | 100 | 99:1 |

| 4 | TFA | 11 | 100:0 |

| 5 | AcOH | 0 | - |

| 6 | BF₃·Et₂O | 99 | 98:2 |

| 7 | H₂WO₄ (10) | 100 | 95:5 |

| 8 | CH₃ReO₃, pyridine (B92270) (1) | 97 | 100:0 |

| 9 | FeCl₃, pyridine (10) | 10 | 100:0 |

| Data sourced from a study on the oxidation of phenyl trifluoromethyl sulfide. rsc.org |

Further optimization has been achieved by adjusting the stoichiometry of the oxidant. Using an equimolar amount of H₂O₂ in TFA can lead to highly selective formation of the sulfoxide with minimal sulfone by-product. rsc.orgrsc.org

Another significant challenge is the direct and regioselective introduction of the trifluoromethylsulfinyl group onto arenes. nih.govnih.govconsensus.app Traditional methods often involve multi-step sequences. To circumvent this, research has focused on developing novel trifluoromethylsulfinylating reagents. One such innovative reagent is N-hydroxyphthalimide-O-trifluoromethanesulfinate. nih.govnih.govconsensus.app This reagent allows for the direct C-H trifluoromethylsulfinylation of a variety of arenes under mild, redox-neutral conditions, avoiding the need for pre-functionalized starting materials. nih.govnih.gov The reaction can proceed through divergent pathways, either homolytic or heterolytic cleavage, depending on the substrate and conditions, offering a versatile tool for the synthesis of complex aryl trifluoromethyl sulfoxides. nih.govnih.gov

The following table summarizes the results of a one-pot synthesis of various aryl trifluoromethyl sulfoxides, highlighting the optimized yields achieved through this method.

| Entry | Arene | Product | Yield (%) |

| 1 | Benzene (B151609) | Phenyl trifluoromethyl sulfoxide | 85 |

| 2 | Toluene | p-Tolyl trifluoromethyl sulfoxide | 91 |

| 3 | Anisole | p-Anisyl trifluoromethyl sulfoxide | 93 |

| 4 | Chlorobenzene | This compound | 88 |

| 5 | Bromobenzene | 4-(Trifluoromethylsulfinyl)bromobenzene | 86 |

| 6 | Naphthalene | 2-Naphthyl trifluoromethyl sulfoxide | 78 |

| Data represents yields from a one-pot trifluoromethylthiolation followed by oxidation. rsc.org |

In the context of radiolabeling for applications like Positron Emission Tomography (PET), the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides presents its own set of challenges, including the need for rapid and efficient reactions with small quantities of radioactive fluoride (B91410). d-nb.info Optimization in this area has involved the development of two-step, one-pot procedures starting from thiophenols. The thiophenol is first converted to a sulfinyl chloride intermediate, which then reacts with an [¹⁸F]trifluoromethylating reagent to yield the desired radiolabeled sulfoxide. d-nb.info This method has shown good functional group tolerance, which is crucial for the synthesis of diverse PET tracers. d-nb.info

Reaction Pathways and Mechanistic Investigations of 4 Trifluoromethylsulfinyl Chlorobenzene

Electrophilic and Nucleophilic Reactivity at Sulfur and the Aromatic Core

The trifluoromethylsulfinyl group (-SOCF₃) significantly influences the electronic properties of the benzene (B151609) ring. The strong electron-withdrawing nature of this group deactivates the aromatic core towards electrophilic attack, while simultaneously activating it for nucleophilic aromatic substitution. The sulfur atom itself can act as an electrophilic center, particularly when activated. Cysteine sulfenic acids, which share the sulfoxide (B87167) functional group, exhibit both nucleophilic and electrophilic properties. nih.gov The electrophilic character of the sulfur atom is subject to attack by various nucleophiles. nih.gov

The reactivity of the aromatic ring is also shaped by the substituent effects of both the chlorine atom and the trifluoromethylsulfinyl group. In electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing. stackexchange.com The powerful electron-withdrawing capacity of the -SOCF₃ group further deactivates the ring, making electrophilic substitution challenging. Conversely, this electron withdrawal is key to facilitating nucleophilic aromatic substitution, where a nucleophile replaces the chlorine atom.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgtcichemicals.comtcichemicals.com The mechanism initiates with the acylation of the sulfoxide oxygen, followed by elimination to form a key electrophilic sulfonium (B1226848) cation (a thial intermediate). wikipedia.org This intermediate is then trapped by a nucleophile. wikipedia.org

While the classic Pummerer reaction involves an alkyl sulfoxide, variations exist for aryl sulfoxides. Interrupted Pummerer-type reactions can lead to ortho-functionalization of the aromatic ring. thieme-connect.com A strategy involving the electrophilic "assembly" of aryl sulfoxides with nitriles, activated by trifluoromethanesulfonic anhydride (Tf₂O), followed by base-induced "deprotonation," generates a ketenimine sulfonium species. thieme-connect.com This intermediate can then undergo further rearrangements. thieme-connect.com The use of potent activators such as trifluoroacetic anhydride and trifluoromethanesulfonic anhydride is common in these transformations. wikipedia.org

Halogen-metal exchange is a fundamental reaction for creating organometallic reagents from organic halides. wikipedia.org For 4-(trifluoromethylsulfinyl)chlorobenzene, this typically involves reacting the aryl chloride with an organolithium reagent, like n-butyllithium, to replace the chlorine atom with lithium. wikipedia.orgias.ac.in This reaction is generally fast, with the rate of exchange for halogens following the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a powerful nucleophile, useful for forming new carbon-carbon or carbon-heteroatom bonds by reacting with various electrophiles.

The presence of heteroatom-containing groups can direct the lithiation to a specific position. ias.ac.in In some cases, chelation can influence the regioselectivity of the exchange, especially in molecules with multiple halogens. nih.gov Grignard reagents can also be prepared via halogen-metal exchange, for instance, by treating the aryl halide with isopropylmagnesium chloride. wikipedia.orgnih.gov These exchange reactions tolerate a wide array of functional groups, though they can be sensitive to acidic protons within the substrate. nih.gov

Stereochemical Dynamics: Enantiomerization and Sigmatropic Rearrangements

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical stability of sulfoxides is a key aspect of their chemistry.

Enantiomerization of similar structures, such as allylic trifluoromethyl sulfoxides, has been shown to occur spontaneously at room temperature. nih.gov This process happens through a reversible nih.govacs.org-sigmatropic rearrangement, proceeding via an intermediate allylic trifluoromethanesulfenate. nih.gov Dynamic high-performance liquid chromatography (HPLC) is a technique used to study these stereodynamics. nih.gov While not directly involving an aromatic ring, this provides insight into the potential for racemization of chiral trifluoromethyl sulfoxides.

Sigmatropic rearrangements are a significant class of pericyclic reactions for aryl sulfoxides. thieme-connect.comnih.govacs.orgwikipedia.orgresearchgate.net These rearrangements can be used for ortho- and para-functionalization of the aromatic ring. thieme-connect.comnih.gov For example, an "assembly/deprotonation" strategy can be employed where an aryl sulfoxide reacts with an alkyl nitrile in the presence of an activator to form an imine sulfonium intermediate. thieme-connect.com This intermediate, upon deprotonation, rearranges via a acs.orgacs.org-sigmatropic shift to yield an ortho-cyanoalkylated aryl sulfide (B99878). thieme-connect.com By using allyl nitriles instead, a researchgate.netresearchgate.net-sigmatropic rearrangement can be selectively induced to achieve para-functionalization. nih.gov Computational studies have been used to understand the selectivity between these competing acs.orgacs.org and researchgate.netresearchgate.net pathways. nih.gov

Radical and Ionic Mechanisms in Transformations

Transformations of aryl sulfoxides can proceed through either radical or ionic pathways, depending on the reagents and conditions.

Ionic mechanisms are prevalent in the reactions discussed previously, such as the Pummerer rearrangement and halogen-metal exchange. The Pummerer reaction proceeds through a cationic sulfonium intermediate. wikipedia.org Halogen-metal exchange involves the formation of a transient carbanionic species (the aryllithium or Grignard reagent). wikipedia.orgpku.edu.cn The stability of this carbanion intermediate significantly influences the reaction kinetics. wikipedia.org Nucleophilic aromatic substitution, where the chloride is displaced, also follows an ionic pathway, typically a Meisenheimer complex intermediate.

Radical mechanisms can also be initiated. For instance, the reaction of aryl methyl ketones with dimethyl sulfoxide (DMSO), promoted by Selectfluor, can lead to various sulfur-containing products through cascade reactions that may involve radical intermediates. organic-chemistry.orgnih.gov While not directly involving this compound, these studies illustrate how sulfoxides can participate in radical processes. The trifluoromethyl group itself is known to influence the electronic properties and can be involved in radical reactions under specific conditions. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

Substituents on the aromatic ring profoundly impact the reactivity of this compound. The trifluoromethylsulfinyl group (-SOCF₃) is a strong electron-withdrawing group due to the combined inductive effects of the sulfoxide and the highly electronegative fluorine atoms. This deactivates the ring towards electrophilic aromatic substitution. stackexchange.com

The chlorine atom is also deactivating due to its inductive effect but is ortho-, para-directing because of its resonance contribution. stackexchange.com When both are present, their combined effect makes the aromatic ring significantly electron-deficient. This high degree of deactivation makes electrophilic attack difficult but greatly facilitates nucleophilic aromatic substitution at the carbon bearing the chlorine. The presence of multiple strong electron-withdrawing groups, such as fluorosulfonyl groups, has been shown to create several electrophilic centers within a chlorobenzene (B131634) molecule, enhancing its reactivity towards nucleophiles. researchgate.net

In reactions involving the sulfoxide group itself, such as the Pummerer rearrangement, the electronic nature of the aryl substituents affects the stability of the intermediate sulfonium cation. Electron-withdrawing groups on the ring would be expected to destabilize this cation, potentially slowing down the reaction rate. Conversely, in halogen-metal exchange, the electron-withdrawing -SOCF₃ group helps to stabilize the resulting carbanion after the exchange of chlorine with lithium, thus favoring the reaction. wikipedia.org The steric bulk of substituents can also play a role, potentially hindering the approach of reagents to the reactive centers. acs.org

Data Tables

Table 1: Influence of Substituents on Electrophilic Aromatic Nitration Rates (Relative to Benzene)

| Compound | Relative Rate |

| Benzene | 1.0 |

| Fluorobenzene | 0.11 |

| Chlorobenzene | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

This table illustrates the deactivating effect of halogens on electrophilic aromatic substitution. The strong electron-withdrawing -SOCF₃ group in this compound would further decrease the reaction rate. Data sourced from Chemistry Stack Exchange. stackexchange.com

Table 2: Common Reactions and Intermediates

| Reaction Type | Key Reagent(s) | Key Intermediate | Typical Product Type |

| Pummerer Rearrangement | Acetic Anhydride, Tf₂O | Sulfonium Cation (Thial) | α-Acyloxy-thioether / Functionalized Aryl Sulfide |

| Halogen-Metal Exchange | n-Butyllithium, i-PrMgCl | Aryllithium / Grignard Reagent | Functionalized Arene |

| Sigmatropic Rearrangement | Heat or Catalyst | Pericyclic Transition State | Rearranged Isomer (Functionalized Arene) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Meisenheimer Complex | Substituted Benzene (ether, amine, etc.) |

This table summarizes the primary reaction pathways, common reagents, and the characteristic intermediates involved in the transformation of this compound and related aryl sulfoxides.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "4-(Trifluoromethylsulfinyl)chlorobenzene." By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, electronic environment, and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as the primary methods for confirming the identity and structural integrity of the compound. The para-substituted aromatic ring of "this compound" gives rise to a characteristic pattern in the ¹H NMR spectrum. Due to the symmetry of the molecule, the four aromatic protons are chemically non-equivalent in two sets, typically appearing as a pair of doublets in what is known as an AA'BB' system. The precise chemical shifts and coupling constants of these protons are sensitive to the electron-withdrawing nature of both the chloro and trifluoromethylsulfinyl substituents.

In ¹³C NMR spectroscopy, distinct signals are observed for each unique carbon atom in the molecule. The spectrum would show four signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethylsulfinyl group and the trifluoromethyl carbon itself are of particular diagnostic value. The trifluoromethyl carbon signal appears as a quartet due to one-bond coupling (¹J C-F) with the three fluorine atoms.

These NMR techniques are also pivotal for reaction monitoring. For instance, during the synthesis of aryl trifluoromethyl sulfoxides, ¹H NMR spectroscopy can be used to determine the conversion of starting materials to products by tracking the appearance of characteristic product peaks and the disappearance of reactant signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.8-7.9 | Doublet (AA') | ~8-9 | 2H, Ar-H ortho to -SOCF₃ |

| ¹H | ~7.6-7.7 | Doublet (BB') | ~8-9 | 2H, Ar-H ortho to -Cl |

| ¹³C | ~145-150 | Singlet | - | C-SOCF₃ |

| ¹³C | ~135-140 | Singlet | - | C-Cl |

| ¹³C | ~130-132 | Singlet | - | CH ortho to -Cl |

| ¹³C | ~125-128 | Singlet | - | CH ortho to -SOCF₃ |

| ¹³C | ~123 | Quartet | ¹J(C,F) ≈ 280-300 | CF₃ |

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally useful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide range of chemical shifts. wikipedia.orghuji.ac.il For "this compound," the three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause splitting.

The chemical shift of this singlet is highly indicative of the electronic environment of the CF₃ group. For CF₃ groups attached to a sulfoxide (B87167), the chemical shift typically falls within a specific range, distinct from that of trifluoromethyl sulfides (Ar-SCF₃) or sulfones (Ar-SO₂CF₃). wikipedia.orgucsb.edu This allows for clear confirmation of the oxidation state of the sulfur atom.

Furthermore, the sulfur atom in a sulfoxide is a stereocenter, meaning "this compound" is a chiral molecule. While ¹⁹F NMR alone cannot distinguish between the two enantiomers, it is a powerful tool for stereochemical studies in related contexts. If the molecule were modified to contain a second chiral center, creating diastereomers, the fluorine atoms in the CF₃ group would exist in different chemical environments for each diastereomer, likely resulting in two distinct signals in the ¹⁹F NMR spectrum. This application is crucial in asymmetric synthesis and the analysis of diastereomeric mixtures. researchgate.net

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Assignment |

| ¹⁹F | -65 to -75 | Singlet | 3F, -SOCF₃ |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for assessing the purity of "this compound" and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for these tasks.

Given the chirality of "this compound" due to the stereogenic sulfoxide group, determining its enantiomeric purity is critical, especially in fields where stereochemistry influences activity. HPLC using a Chiral Stationary Phase (CSP) is the standard method for separating enantiomers. nih.govhplc.eu

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. For aryl sulfoxides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide CSPs (e.g., teicoplanin or vancomycin) have proven effective. nih.govnih.gov The choice of mobile phase is crucial and can be tailored to optimize the separation. Common modes include:

Normal-Phase: Using non-polar solvents like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com

Reversed-Phase: Using aqueous mobile phases with organic modifiers like methanol (B129727) or acetonitrile. nih.gov

Polar Organic Mode: Using a polar organic solvent like pure methanol or acetonitrile. nih.gov

By developing a suitable HPLC method, the two enantiomers of "this compound" can be resolved into two separate peaks. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee), a key measure of enantiomeric purity. nih.govresearchgate.net

Table 3: Representative HPLC Method for Enantiomeric Purity Assessment This table outlines a typical starting point for method development.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Lux® Cellulose-1) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Normal-Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of "this compound" and to gain structural information from its fragmentation pattern under ionization. nih.gov

Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺•. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion and any chlorine-containing fragments, with an intensity ratio of approximately 3:1 (M⁺ and M+2⁺). docbrown.info

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for "this compound" are predicted to involve the cleavage of the weakest bonds. Plausible fragmentations include:

Loss of a trifluoromethyl radical (•CF₃) from the molecular ion.

Loss of a sulfoxide radical (•SO-CF₃).

Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), forming the [M-Cl]⁺ ion.

Formation of the stable chlorophenyl cation [C₆H₄Cl]⁺. docbrown.info

Further fragmentation to the phenyl cation [C₆H₅]⁺ through the loss of chlorine. docbrown.info

Analysis of these fragments allows for the piece-by-piece confirmation of the compound's constituent parts. researchgate.netfluorine1.ru

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion Identity | Proposed Fragmentation Pathway |

| 228 | 230 | [C₇H₄ClF₃OS]⁺• | Molecular Ion [M]⁺• |

| 159 | 161 | [C₇H₄ClOS]⁺ | [M - CF₃]⁺ |

| 127 | 129 | [C₆H₄ClS]⁺ | [M - SOCF₃]⁺ or [M - O - CF₃]⁺ |

| 111 | 113 | [C₆H₄Cl]⁺ | Cleavage of C-S bond |

| 77 | - | [C₆H₅]⁺ | [C₆H₄Cl]⁺ - Cl |

X-ray Diffraction Analysis for Solid-State Structural Determination

While NMR and MS provide information about connectivity and mass, X-ray diffraction (XRD) analysis of a single crystal offers the most definitive and detailed three-dimensional structural information. caltech.edu This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation in the solid state.

The process involves growing a suitable single crystal of "this compound," which can be a challenging step. Once obtained, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of all non-hydrogen atoms can be determined with high precision.

For "this compound," an XRD analysis would:

Confirm the connectivity of all atoms.

Provide the precise geometry around the chiral sulfur center, which is expected to be tetrahedral.

Determine the conformation of the molecule, including the torsion angles between the aromatic ring and the sulfoxide group.

Reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as dipole-dipole or van der Waals forces.

Although a published crystal structure for this specific compound was not identified in the searched databases, the methodology remains the gold standard for absolute structural elucidation in the solid state. mdpi.comacs.org

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S-O, C-F, C-Cl). |

| Bond Angles | Angles between three connected atoms (e.g., C-S-O, C-C-C). |

| Torsion Angles | Dihedral angles describing the rotation around bonds. |

| Intermolecular Contacts | Information on how molecules are arranged and interact in the solid state. |

Applications and Functionalization in Specialized Chemical Fields

Catalysis and Ligand Design in Organic Transformations

The design of ligands and catalysts is a foundational aspect of organic synthesis, where electronic and steric properties are modulated to control reactivity and selectivity. While direct applications of 4-(Trifluoromethylsulfinyl)chlorobenzene in catalysis are not extensively documented, the trifluoromethylsulfinyl [-S(O)CF₃] and related trifluoromethylsulfonyl [-SO₂CF₃] moieties are recognized as privileged structural motifs in the development of specialized ligands. beilstein-journals.org

The potent electron-withdrawing ability of the trifluoromethylsulfinyl group, a consequence of the highly electronegative fluorine atoms, can significantly influence the electronic environment of a metal center when incorporated into a ligand scaffold. This modulation can enhance catalytic activity or alter the selectivity of a transformation. For instance, ligands containing such groups can be used to tune the Lewis acidity of a metal catalyst or stabilize specific oxidation states. The oxidized congener, the trifluoromethylsulfonyl group, is a key component in triflamides and triflimides, which are utilized as highly effective catalysts or additives in a multitude of organic reactions due to their high acidity and stability. mdpi.com The synthesis of chiral sulfoxide (B87167) ligands for transition-metal catalysis is an established field, where the sulfoxide group acts as a coordinating hemilabile ligand. researchgate.netus.es The introduction of a trifluoromethyl group to the sulfoxide, as in this compound, would be expected to further enhance these properties, offering a powerful tool for tuning catalyst performance in asymmetric synthesis. beilstein-journals.org

Advanced Materials Science Applications

The unique electronic properties imparted by fluorinated functional groups are increasingly exploited in the field of materials science, particularly for optoelectronic devices. The trifluoromethylsulfinyl group can influence key material properties such as energy levels, charge transport, and environmental stability.

In perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. nih.govresearchgate.net The efficiency of this process depends on the precise alignment of the HTM's highest occupied molecular orbital (HOMO) energy level with the valence band of the perovskite. researchgate.net The industry-standard HTM, Spiro-OMeTAD, often requires chemical dopants to improve its conductivity and energy level alignment, and is typically processed using solvents like chlorobenzene (B131634). mdpi.comresearchgate.net

The incorporation of fluorine into HTM structures is a recognized strategy to enhance device performance and stability. nih.gov Fluorination can lower the HOMO energy level, improve molecular planarity for better charge transport, and enhance hydrophobicity, thereby protecting the sensitive perovskite layer from moisture. nih.gov While this compound has not been established as a primary HTM, its constituent parts—the chlorobenzene core and the electron-withdrawing trifluoromethylsulfinyl group—are relevant to HTM design. The introduction of strong electron-withdrawing groups like -S(O)CF₃ into an organic semiconductor framework is a known method to lower the HOMO level. researchgate.net This makes trifluoromethylsulfinyl-containing aromatic compounds potential candidates or building blocks for designing novel, dopant-free HTMs with tailored energy levels and improved stability for next-generation photovoltaics.

A major source of efficiency loss in perovskite solar cells originates from charge recombination at defects on the perovskite surface. youtube.com Interfacial passivation, where a thin layer of a specific chemical is applied to the perovskite surface, is a critical strategy to heal these defects and improve both efficiency and device longevity. rsc.orgnih.gov

Research has shown that compounds containing trifluoromethylsulfonyl groups are effective in this role. For example, phenylethylammonium bis(trifluoromethylsulfonyl)imide (PEA-TFSI) has been successfully used as an additive in the HTM layer. rsc.orgchemrxiv.orgresearchgate.net During deposition, the PEA-TFSI spontaneously forms a passivating monolayer on the perovskite surface. This approach has been shown to significantly enhance photovoltaic performance and thermal stability compared to conventional passivation agents. rsc.orgchemrxiv.org The trifluoromethylsulfonyl group contributes to this effect by improving the affinity at the HTM/perovskite interface and increasing the hydrophobicity, which protects the device from moisture-induced degradation. chemrxiv.orgresearchgate.net Although this research highlights the sulfonyl (-SO₂CF₃) rather than the sulfinyl [-S(O)CF₃] group, it underscores the significant potential of highly fluorinated, sulfur-containing functional groups for passivating surface defects and enhancing the operational stability of optoelectronic devices.

| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| Control (with Li-TFSI) | 1.11 | 24.0 | 77.6 | 20.7 |

| Device with PEA-TFSI | 1.13 | 24.1 | 78.1 | 21.2 |

Strategic Functionalization in Medicinal Chemistry and Agrochemical Development

The introduction of fluorine and fluorinated groups is a powerful and widely used strategy in the design of pharmaceuticals and agrochemicals. nih.govnih.gov The trifluoromethyl (CF₃) group and its sulfur-containing analogues, such as trifluoromethylsulfinyl [-S(O)CF₃], can profoundly alter a molecule's biological activity by modifying its physicochemical properties. beilstein-journals.orgmdpi.com

The trifluoromethylsulfinyl group is considered a valuable pharmacophore in drug discovery. Its incorporation into a parent molecule can lead to significant improvements in biological potency and selectivity. beilstein-journals.org This functional group combines the strong electron-withdrawing nature of the CF₃ group with the chiral center at the sulfur atom, offering unique steric and electronic interactions with biological targets like enzymes and receptors.

In the agrochemical sector, a significant percentage of modern pesticides contain fluorine, with trifluoromethylated derivatives being particularly prominent. nih.govresearchgate.net For example, the insecticide Ethiprole contains a trifluoromethylsulfinyl group on a pyrazole (B372694) ring. google.com This group is critical to its insecticidal activity, which involves the disruption of insect nerve function. The development of synthetic methods to introduce the -S(O)CF₃ group onto aromatic and heterocyclic scaffolds is an active area of research, enabling the creation of new libraries of compounds for high-throughput screening in drug and agrochemical discovery programs. acs.org The synthesis of novel trifluoromethylsulfinyl-containing heterocycles, such as triazoles, further expands the chemical space available to medicinal and agricultural chemists. nih.gov

| Compound Name | Functional Group | Type | Mode of Action/Target |

|---|---|---|---|

| Ethiprole | -S(O)CF₃ | Insecticide | GABA-gated chloride channel antagonist. google.com |

| Fipronil (B1672679) | -S(O)CF₃ | Insecticide | GABA-gated chloride channel blocker. google.com |

| Sulfentrazone | -SO₂CHF₂ | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor. nih.gov |

| Fluopyram | -CF₃ | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI). nih.gov |

A major challenge in drug development is ensuring that a biologically active compound reaches its target in the body in sufficient concentration and for an adequate duration. This is governed by the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy to favorably modify these properties. mdpi.comresearchgate.net

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to metabolic cleavage by enzymes such as the Cytochrome P450 family. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block this pathway, thereby increasing the metabolic stability and half-life of the drug. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and, in some cases, penetration of the blood-brain barrier. mdpi.comresearchgate.net The trifluoromethoxy group (-OCF₃) is also noted for its metabolic advantages over a simple methoxy (B1213986) group, being more resistant to oxidative demethylation. mdpi.com The trifluoromethylsulfinyl group confers similar benefits of metabolic stability and enhanced lipophilicity, making it a key functional group for optimizing the pharmacokinetic profiles of new therapeutic and agrochemical agents. beilstein-journals.org

Radiosynthesis for Positron Emission Tomography (PET) Imaging

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in nuclear medicine and drug discovery. The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope is highly desirable due to its optimal half-life (109.8 minutes) and low positron energy. While the trifluoromethylsulfinyl group is a valuable moiety in medicinal chemistry, the direct radiosynthesis of molecules containing this group, such as this compound, has been challenging. nih.govdntb.gov.ua

Recent advancements have led to general methods for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides from widely available precursors. d-nb.inforesearchgate.net A significant breakthrough is a two-step, one-pot procedure that facilitates the synthesis of these valuable compounds. d-nb.info This method circumvents the difficulties associated with direct [¹⁸F]trifluoromethylation of sulfoxides.

The process begins with the conversion of a corresponding thiophenol to a sulfinyl chloride intermediate. This is achieved by reacting the thiophenol with an oxidizing agent like sulfuryl chloride in the presence of acetic acid. Following the removal of the solvent, the resulting sulfinyl chloride is reacted with an ¹⁸F-trifluoromethylating agent, such as the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]CF₃Si(CH₃)₃), to yield the desired ¹⁸F-labeled aryl trifluoromethyl sulfoxide. d-nb.info This reaction is typically facilitated by a fluoride (B91410) source and activator like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) in a solvent like dimethylformamide (DMF). d-nb.inforesearchgate.net

The versatility of this method has been demonstrated with a range of substituted thiophenols, including those with halide substituents, which are precursors to compounds structurally analogous to this compound. The reaction shows good functional group tolerance and provides the radiolabeled products with notable radiochemical conversion (RCC) rates. d-nb.info

Table 1: Radiochemical Conversion for the Synthesis of various ¹⁸F-labeled Aryl Trifluoromethyl Sulfoxides

| Precursor (Aryl Thiol) | Product ([¹⁸F]Aryl Trifluoromethyl Sulfoxide) | Radiochemical Conversion (RCC) % |

| 4-Chlorothiophenol | 4-Chloro-1-(trifluoromethylsulfinyl)benzene | 81 ± 10 |

| 4-Bromothiophenol | 4-Bromo-1-(trifluoromethylsulfinyl)benzene | 78 ± 9 |

| 4-Iodothiophenol | 4-Iodo-1-(trifluoromethylsulfinyl)benzene | 67 ± 6 |

| Thiophenol | 1-(Trifluoromethylsulfinyl)benzene | 94 ± 7 |

| 4-Methylthiophenol | 4-Methyl-1-(trifluoromethylsulfinyl)benzene | 85 ± 3 |

| Data sourced from a study on the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones, -sulfoxides, and -sulfides. d-nb.info The table demonstrates the viability of the radiosynthetic method for precursors with various substituents, including the chloro- group relevant to this compound. |

This synthetic strategy represents a significant expansion of the chemical space available for the development of new PET tracers, enabling the potential use of molecules like ¹⁸F-labeled this compound in preclinical and clinical imaging studies. nih.govd-nb.info

Emerging Applications and Future Directions in Chemical Synthesis

The unique properties of the trifluoromethylsulfinyl group are driving the exploration of new applications for compounds like this compound beyond their established roles. The future of this class of compounds is geared towards novel synthetic methodologies and the expansion of their utility in specialized chemical fields.

One of the most promising emerging applications is the use of aryl trifluoromethyl sulfoxides as reagents for metal-free C-H trifluoromethylthiolation. soton.ac.uk This novel strategy utilizes the sulfoxide as a precursor to a highly electrophilic intermediate through an "interrupted Pummerer reaction". soton.ac.uk When activated, for instance by triflic anhydride (B1165640) (Tf₂O), the sulfoxide can react with a range of (hetero)arenes to introduce the trifluoromethylthio (-SCF₃) group directly onto a carbon-hydrogen bond. This method is significant as it avoids the use of metal catalysts and demonstrates potential for the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals. soton.ac.uk The development of trifluoromethyl sulfoxides as practical trifluoromethylthiolating agents is an active area of research. soton.ac.uk

Future directions for this compound and related compounds are intrinsically linked to the broader goals of medicinal and materials chemistry. The continued development of more efficient and selective methods for the introduction of the trifluoromethylsulfinyl moiety remains a key objective. d-nb.info As highlighted by the progress in radiosynthesis, the ultimate goal is to create a robust toolbox of chemical reactions that allow for the precise placement of this functional group within a target molecule to fine-tune its biological or material properties. nih.govd-nb.info

The expansion of the radiochemical space for PET imaging is a significant future direction. d-nb.info The successful labeling of aryl trifluoromethyl sulfoxides opens the door for the development of a new class of PET tracers. Future work will likely focus on applying these methods to biologically active molecules to study their in vivo behavior, pharmacokinetics, and target engagement. The ability to label complex drug candidates containing the trifluoromethylsulfinyl group will be a crucial driver for future research in this area. nih.govdntb.gov.ua

Computational and Theoretical Investigations of 4 Trifluoromethylsulfinyl Chlorobenzene

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of organic molecules. In the context of 4-(Trifluoromethylsulfinyl)chlorobenzene, DFT calculations are instrumental in predicting its behavior in chemical reactions by mapping out the potential energy surface.

Detailed DFT studies on analogous aryl sulfonyl fluorides and related compounds reveal that such calculations can determine the energetics of various reaction pathways. nih.govresearchgate.net For instance, DFT can be employed to calculate the activation barriers for nucleophilic or electrophilic substitution on the aromatic ring, providing insights into regioselectivity. The trifluoromethylsulfinyl group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Transition state theory, combined with DFT, allows for the precise location of transition state structures, which are the highest energy points along a reaction coordinate. The geometric and energetic parameters of these transient species are crucial for understanding reaction mechanisms and rates. For example, in a reaction involving the sulfoxide (B87167) group, DFT can model the transition state for its oxidation to a sulfone or its reduction to a sulfide (B99878). Computational investigations on the trifluoromethylation using Umemoto's reagent, which involves a sulfonium (B1226848) moiety, have successfully used DFT to predict reaction energy barriers, suggesting that such reactions proceed via a backside attack mechanism. nih.gov

Illustrative DFT-Calculated Properties for a Model Aryl Sulfoxide: The following table presents typical geometric parameters that could be expected for this compound, based on DFT calculations performed on structurally similar aryl sulfoxides.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | ~1.80 Å |

| S=O | ~1.50 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | C-S-C | ~98° |

| O=S-C | ~106° | |

| Dihedral Angle | C-C-S=O | ~90° (for a non-planar conformation) |

Note: These values are representative and would be refined by specific calculations on this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformational analysis and understanding subtle stereoelectronic effects. For this compound, a key area of investigation is the rotation around the C-S bond and the resulting conformational preferences.

Studies on acyclic α-fluoro sulfur compounds demonstrate the importance of hyperconjugative interactions in dictating conformational preferences. nih.gov In this compound, stereoelectronic effects involve the interaction of molecular orbitals, which can influence geometry and reactivity. wikipedia.orgyoutube.com For example, anomeric-type effects can occur where the lone pair of electrons on the sulfoxide oxygen interacts with the antibonding orbital (σ*) of the adjacent C-S bond. Similarly, the lone pair on the sulfur atom can interact with antibonding orbitals of the aromatic ring. These interactions stabilize certain conformations over others.

Investigations into cyclic sulfoxides have shown that the orientation of the S=O bond (axial vs. equatorial) has a significant stereoelectronic influence on adjacent C-H bonds, affecting their bond strength and NMR coupling constants. nih.gov While this compound is acyclic, similar principles govern the spatial arrangement of its substituents. Ab initio methods can quantify the energetic differences between various rotamers, revealing the most stable conformations and the barriers to their interconversion. elsevier.comconicet.gov.ar

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions in condensed phases (e.g., in solution or in a crystal lattice). mdpi.comnih.gov For this compound, MD simulations can reveal how individual molecules interact with each other and with solvent molecules.

The trifluoromethyl group is known to participate in non-covalent interactions, including weak hydrogen bonds (C-H···F-C) and halogen bonds. researchgate.netresearchgate.net MD simulations can quantify the strength and prevalence of these interactions. The chlorine atom on the benzene (B151609) ring can also engage in halogen bonding. Furthermore, the sulfoxide group is a strong hydrogen bond acceptor. MD studies on related fluorinated and sulfonated polymers have shown how these functional groups organize water molecules and influence transport properties, which is a testament to their strong intermolecular interactions. researchgate.net

By simulating a system containing many molecules of this compound, one can predict bulk properties such as density and heat of vaporization. Moreover, these simulations can shed light on crystal packing forces, explaining how molecules arrange themselves in the solid state, which is often a balance of steric repulsion and stabilizing intermolecular contacts like π–π stacking of the benzene rings and dipole-dipole interactions involving the S=O and C-Cl bonds. researchgate.netrsc.org

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, the prediction of NMR chemical shifts is particularly important for structural elucidation.

DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. github.ioresearchgate.net The accuracy of these predictions has improved significantly, with certain functionals and basis sets showing excellent correlation with experimental data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). github.io Given the presence of fluorine, predicting the ¹⁹F NMR spectrum is crucial. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for studying substituent effects. numberanalytics.com Computational tools can help assign the signals in complex spectra and can be used to distinguish between different isomers or conformers. researchgate.netrsc.orguni-muenchen.de

Vibrational frequencies from IR and Raman spectroscopy can also be calculated using quantum chemical methods. These calculations provide a set of theoretical vibrational modes that can be matched to experimental spectra, facilitating the assignment of specific peaks to the stretching or bending of particular bonds.

Illustrative Predicted NMR Chemical Shifts: The following table shows representative predicted NMR chemical shifts for a molecule like this compound, based on computational studies of similar compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹⁹F | -SOCF₃ | -60 to -80 (relative to CFCl₃) |

| ¹³C | C-Cl | ~135-140 |

| C-S | ~145-150 | |

| ¹H | Aromatic (ortho to -Cl) | ~7.4-7.6 |

| Aromatic (ortho to -SOCF₃) | ~7.7-7.9 |

Note: These are estimated ranges and the actual values would depend on the specific level of theory and solvent model used in the calculation.

Computational Drug Design and Mechanistic Insights for Bioactivity

The trifluoromethyl group is a well-known "privileged" motif in medicinal chemistry, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.commdpi.comresearchgate.netnih.gov The trifluoromethylsulfinyl group also has potential as a pharmacophore. bohrium.com Computational drug design, or computer-aided drug design (CADD), can be used to explore the potential bioactivity of this compound.

Molecular docking is a common CADD technique used to predict the binding orientation and affinity of a small molecule to the active site of a protein. bohrium.comnih.gov In such a study, the 3D structure of this compound would be computationally placed into the binding pocket of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine and fluorine atoms, would be scored to estimate the binding free energy. Studies on similar fluorinated compounds have successfully used docking to predict their inhibitory potential against various enzymes. bohrium.comacs.org

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can provide deeper mechanistic insights. In a QM/MM simulation, the ligand and the immediate active site residues are treated with a high level of quantum mechanics theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This approach can be used to model enzymatic reactions or to understand the electronic origins of binding affinity with high accuracy. Mechanistic studies on related sulfonyl fluorides have used computational methods to elucidate the role of catalysts in their reactions, which is crucial for understanding their reactivity in biological systems. hmc.edu

Environmental Impact and Degradation Pathways

Environmental Fate and Persistence in Various Matrices

4-(Trifluoromethylsulfinyl)chlorobenzene is recognized as a principal and persistent metabolite of fipronil (B1672679). researchgate.netnih.gov Its environmental presence is primarily linked to the degradation of fipronil in soil, on plant surfaces, and in aquatic systems. researchgate.netnih.gov Studies have shown that this metabolite can exhibit higher toxicity and persistence than fipronil itself, making its formation a critical factor in environmental risk assessments. researchgate.netacs.org

The persistence of fipronil and its metabolites, including the desulfinyl derivative, is influenced by environmental conditions. For instance, the half-life of fipronil can range from 36 hours to 7.3 months depending on the specific substrate and conditions. nih.gov Fipronil-desulfinyl is noted for being very persistent. nih.gov In soil, metabolites such as fipronil sulfone, sulfide (B99878), and desulfinyl have been detected, with their persistence varying. One study noted that mean residues of fipronil-desulfinyl reached 0.001 mg/kg on day 60 after treatment. researchgate.net The dissipation of total fipronil residues (the sum of the parent compound and its metabolites) in ecosystems like paddy fields follows first-order kinetics. researchgate.net

Research on plant uptake has demonstrated that 4-(trifluoromethyl)chlorobenzene can be absorbed by soil and subsequently translocated to the leaves of various crops. This translocation has been observed in grass species such as maize, red fescue, and ryegrass, as well as in legumes like vetch, clover, and alfalfa. Notably, legumes have shown a significant capacity to degrade this contaminant.

Table 1: Environmental Persistence and Fate of Fipronil and its Metabolites (including this compound)

| Matrix | Finding | Reference |

|---|---|---|

| General Environment | Fipronil-desulfinyl is a major photoproduct that is more persistent than the parent compound. | researchgate.netpnas.org |

| Soil | Fipronil degrades into several metabolites including sulfone, sulfide, and desulfinyl. The half-life of fipronil in aerobic soils is reported to be 122-128 days. | researchgate.netresearchgate.net |

| Soil (Field Study) | Mean residues of fipronil-desulfinyl reached 0.001 mg/kg on day 60 post-treatment. | researchgate.net |

| Paddy Ecosystem (Leaf & Soil) | Dissipation of total fipronil (parent + desulfinyl and sulfone metabolites) follows first-order kinetics. About 92–96% of residues degraded after 15 days. | researchgate.net |

| Aquatic Environments | Fipronil-desulfinyl is a primary photodegradation product, but it can further decompose into dechlorinated products. The photodegradation rate of fipronil-desulfinyl is significantly lower than that of fipronil. | nih.gov |

Abiotic Degradation Mechanisms

Abiotic processes, particularly those driven by light and chemical reactions, play a crucial role in the transformation of fipronil and the formation of this compound.

Photodegradation is a primary pathway for the environmental transformation of fipronil, with this compound (fipronil-desulfinyl) being the major resulting photoproduct. researchgate.netpnas.org This transformation occurs when fipronil, particularly on plant surfaces and in aqueous solutions, is exposed to sunlight. pnas.orgpnas.org The process involves a novel and facile photoextrusion reaction where the trifluoromethylsulfinyl group is cleaved, yielding the desulfinyl derivative. pnas.orgpnas.org

Oxidation is another key abiotic process in the environmental degradation of fipronil, though it primarily leads to the formation of other metabolites rather than this compound. researchgate.net The main oxidation product of fipronil is fipronil sulfone, formed by the oxidation of the sulfinyl group. pnas.orgsci-hub.box This sulfone metabolite is often more toxic and persistent than the parent fipronil. researchgate.netacs.org

While direct chemical oxidation pathways for this compound are not extensively detailed in the literature, studies on the catalytic oxidation of the related compound chlorobenzene (B131634) provide some insights. For instance, the oxidation of chlorobenzene over catalysts like HSiW/CeO2 follows mechanisms that involve surface-adsorbed oxygen species and lattice oxygen. mdpi.com Such processes can lead to the breakdown of the aromatic ring, eventually forming carbon oxides. mdpi.com It is plausible that similar oxidative mechanisms could contribute to the further degradation of the chlorobenzene moiety of this compound under specific environmental conditions, although this remains an area for further research.

Biotic Degradation Processes

The biodegradation of fipronil and its metabolites is a key area of research for environmental remediation. While studies focusing specifically on the microbial transformation of this compound are limited, research on the parent compound, fipronil, reveals that microorganisms play a crucial role in its degradation. mdpi.com The degradation of fipronil in non-sterile soil is significantly faster than in sterile soil, confirming that microbial action is a primary removal mechanism. mdpi.comvu.nl

Numerous bacterial and fungal strains have been isolated from contaminated soil and water that are capable of degrading fipronil. researchgate.netnih.gov Genera such as Bacillus, Pseudomonas, Streptomyces, Acinetobacter, and Rhodococcus have demonstrated potent degradation capabilities. nih.govnih.gov For example, Pseudomonas sp. and Rhodococcus sp. have been shown to achieve removal efficiencies of over 80% for fipronil. nih.gov The degradation can occur under both oxic and anoxic conditions, producing different primary metabolites. vu.nl

Oxic conditions: The main metabolite is typically fipronil sulfone. vu.nl

Anoxic conditions: The primary metabolite is fipronil sulfide. vu.nl

The presence of fipronil in soil can alter the microbial community, with studies showing an increase in the abundance of phyla like Proteobacteria, Actinobacteria, and Firmicutes. nih.gov Some microorganisms can utilize fipronil as a source of carbon and nitrogen, making the biodegradation process more effective. mdpi.comnih.gov The identification of these native microorganisms from contaminated sites is significant for developing effective bioremediation strategies. nih.govnih.gov

Remediation Strategies and Green Chemistry Perspectives

Addressing contamination by persistent organic pollutants like this compound and its parent compound requires effective remediation strategies and a forward-looking approach guided by green chemistry principles.

Remediation Strategies: Bioremediation has emerged as a promising and environmentally friendly approach. The use of microorganisms capable of degrading fipronil and its metabolites is a key strategy. researchgate.netnih.gov Isolating native bacterial strains from contaminated environments, such as Enterobacter chengduensis, has shown high degradation capacity and potential for use in large-scale remediation. mdpi.comnih.gov This approach is considered superior to conventional methods as it can lead to the complete mineralization of the pollutant. nih.gov

Green Chemistry Perspectives: The principles of green chemistry offer a framework to mitigate the environmental impact of pesticides from their inception. epa.govscispace.com This involves:

Designing Safer Chemicals: A primary goal is to design chemical products that are effective for their intended purpose but break down into harmless substances after use, preventing persistence in the environment. epa.govacs.org The high persistence and toxicity of metabolites like fipronil-desulfinyl and fipronil sulfone underscore the need to consider the entire lifecycle of a pesticide during its design phase. researchgate.netnih.gov

Preventing Waste: Green chemistry emphasizes preventing pollution at its source rather than cleaning it up afterward. epa.gov This includes designing syntheses that maximize the incorporation of all materials into the final product (atom economy). acs.org

Developing Sustainable Agricultural Practices: This includes the development and use of biopesticides, which are generally less harmful to the environment and non-target organisms. mdpi.comresearchgate.net Utilizing biocatalysts and renewable resources can transform agricultural materials into high-value products while minimizing environmental harm. scispace.comresearchgate.net

By integrating these green chemistry principles, future efforts can focus on creating less persistent and safer alternatives to current pesticides and developing sustainable technologies for the remediation of existing contamination. epa.govscispace.com

Q & A

Q. What are the recommended synthetic routes for 4-(Trifluoromethylsulfinyl)chlorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethylsulfinyl group via oxidation of a thioether precursor. For example, using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent under anhydrous conditions at 0–25°C in dichloromethane can yield the sulfinyl group . Optimizing stoichiometry (e.g., 1.1–1.3 equivalents of oxidant) and reaction time (4–12 hours) minimizes over-oxidation to sulfones. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Chlorination of the benzene ring can be achieved using FeCl₃ as a catalyst under controlled temperatures (40–60°C) to avoid polysubstitution .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and sulfinyl group orientation. For example, the sulfinyl proton exhibits a distinct downfield shift in ¹H NMR (~2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography-mass spectrometry (GC-MS) detects volatile impurities. X-ray crystallography can resolve stereochemical ambiguities in the sulfinyl moiety . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥98% purity for research-grade material.

Q. What are the critical safety considerations and recommended personal protective equipment (PPE) when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for all manipulations due to potential respiratory irritation. PPE includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if ventilation is inadequate . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage in amber glass bottles under nitrogen at –20°C prevents degradation. Regular monitoring of liver and kidney function is advised for researchers with prolonged exposure .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylsulfinyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other sulfinyl derivatives?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfinyl moiety, accelerating nucleophilic attacks at the sulfur center. For instance, in SN2 reactions with amines, the reaction rate is 3–5× faster than non-fluorinated sulfinyl analogs . Computational studies (DFT) reveal a lower activation energy barrier due to increased partial positive charge on sulfur. Contrastingly, steric hindrance from the trifluoromethyl group may reduce reactivity in bulky nucleophiles, necessitating kinetic studies under varying steric conditions .

Q. What methodologies are employed to resolve contradictions in reported hydrolysis rates of this compound under varying pH and temperature conditions?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH 7 vs. pH 12) are addressed through controlled kinetic experiments using UV-Vis spectroscopy to track sulfoxide-to-sulfone conversion. Buffer systems (e.g., phosphate for neutral, borate for alkaline) isolate pH effects. For example, hydrolysis at 50°C in pH 12 shows a half-life of 2 hours, versus 48 hours at pH 7 . Isotopic labeling (¹⁸O) and LC-MS/MS identify intermediates, clarifying whether hydrolysis proceeds via nucleophilic attack or radical pathways .

Q. In medicinal chemistry research, how is this compound utilized as a precursor or pharmacophore in drug discovery?